3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide
Description
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O/c17-16(18)9-7-11(8-10-16)19-15(22)6-5-14-20-12-3-1-2-4-13(12)21-14/h1-4,11H,5-10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJHYYLDDEPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC2=NC3=CC=CC=C3N2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1h-benzo[d]imidazol-2-yl structure have been found to inhibit the spleen tyrosine kinase (syk) enzyme. Syk is an important oncogene and signal transduction mediator that is mainly expressed in hematopoietic cells.
Mode of Action
Compounds with similar structures have been found to inhibit microtubule assembly formation. This suggests that 3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide might interact with its targets by binding to specific sites, thereby inhibiting their normal function.
Biochemical Pathways
The inhibition of syk enzyme can affect the b cell receptor (bcr) signaling pathway. Abnormal activation of Syk is closely related to the occurrence and development of hematological malignancies.
Pharmacokinetics
The compound’s cytotoxicity against various human cancer cell lines suggests that it can be absorbed and distributed to the target sites.
Result of Action
The compound’s antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) has been evaluated. Most of these conjugates showed considerable cytotoxicity with IC 50 values ranging from 0.54 to 31.86 μM. This suggests that the compound can induce cell death in these cancer cell lines.
Action Environment
The solvent-accessible region, hydrophobic region, and ribose region of syk have been considered for structural optimization of similar compounds. This suggests that the compound’s action might be influenced by the cellular environment and the presence of other molecules.
Biological Activity
3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a benzimidazole moiety, which is known for its role in various biological activities. The presence of the difluorocyclohexyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that compounds containing the benzimidazole scaffold often act as inhibitors of specific protein targets involved in cancer progression. For instance, the benzimidazole derivatives have been shown to interact with bromodomain and extra-terminal (BET) proteins, which are critical in regulating gene expression related to cell cycle and apoptosis .
Key Findings:
- Inhibition of BET Proteins : The compound may inhibit BET proteins, similar to other benzimidazole derivatives, leading to the downregulation of oncogenes such as c-Myc .
- Cell Cycle Arrest : Studies have demonstrated that related compounds can induce G0/G1 phase arrest in cancer cells, suggesting a potential mechanism for tumor suppression .
Biological Activity
The biological activity of this compound has been evaluated in various preclinical models.
Table 1: Summary of Biological Activities
Case Studies
Recent studies have focused on the efficacy of benzimidazole derivatives in treating hematologic malignancies and solid tumors. For example, compound 35f, a derivative closely related to our compound of interest, exhibited significant antitumor effects in mouse xenograft models .
Case Study Highlights:
- Model : MV4-11 mouse xenograft model.
- Outcome : Favorable pharmacokinetic properties and significant tumor reduction were observed.
- Mechanism : The compound acted through BET inhibition leading to altered gene expression profiles associated with tumor growth.
Pharmacokinetics and Safety
Pharmacokinetic studies suggest that modifications to the benzimidazole structure can enhance solubility and absorption. Early data indicate that this compound maintains a favorable safety profile in animal models, with acceptable tolerability observed during dosing regimens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| Target Compound | Benzimidazole | Propanamide-4,4-difluorocyclohexyl | High lipophilicity, metabolic stability |
| N-(1H-Benzo[d]imidazol-2-yl)-N'-tosylhexanamidine | Benzimidazole | Tosyl-hexanamidine | Polar, potential enzyme inhibition |
| N-(1H-Benzo[d]imidazol-2-yl)-2-phenylacetamidine | Benzimidazole | Phenylacetamidine | Moderate lipophilicity, π-π interactions |
Catalytic Copper Complexes ()
3,3-Disulfanediyl-bis(N-((1H-benzo[d]imidazol-2-yl)methyl)propanamide) (Compound 1) is a dimeric benzimidazole derivative with a disulfide bridge. Unlike the target compound, it is designed for catalysis:
- Functional Role: Copper complexes of this compound catalyze alcohol oxidation (e.g., 3-pyridyl carbinol to nicotinaldehyde) .
- Structural Contrasts :
- The disulfide bridge introduces redox activity, enabling electron transfer in catalytic cycles.
- Methylpropanamide linkers and sulfanediyl groups create a rigid, symmetrical structure unsuitable for receptor binding but optimal for metal coordination.
Fluorinated Benzimidazole Derivatives in Patents ()
Patented compounds like 3-((7-(N-(3-chloro-4-fluorophenyl)-N’-hydroxycarbamimidoyl)-4,5-difluoro-1H-benzo[d]imidazol-2-yl)amino)propanamide) highlight the importance of fluorine in drug design:
- Shared Features : Fluorination at the benzimidazole core (4,5-difluoro) and aromatic substituents (3-chloro-4-fluorophenyl) parallels the target compound’s difluorocyclohexyl group, suggesting enhanced target affinity and stability.
- Divergent Applications : The carboximidamide and hydroxycarbamimidoyl groups in patented compounds imply use as kinase or protease inhibitors, whereas the target compound’s simpler propanamide linker may prioritize bioavailability .
Table 2: Fluorinated Compound Comparison
| Compound Name | Fluorine Position | Terminal Group | Potential Application |
|---|---|---|---|
| Target Compound | Cyclohexyl (4,4-F2) | Propanamide | CNS-targeted therapeutics |
| 3-((7-(N-(3-Chloro-4-fluorophenyl)...)propanamide) | Benzimidazole (4,5-F2) | Carboximidamide-chlorofluorophenyl | Kinase inhibition |
Key Research Findings and Implications
- Metabolic Stability: The 4,4-difluorocyclohexyl group in the target compound likely reduces cytochrome P450-mediated metabolism compared to non-fluorinated cyclohexyl or sulfonyl analogs .
- Target Selectivity : Benzimidazole derivatives with sulfonyl groups () may exhibit off-target interactions due to polar residues, whereas the target compound’s balance of lipophilicity and hydrogen-bonding capacity (amide) could improve specificity.
- Catalytic vs. Therapeutic Roles : Compounds with disulfide bridges () prioritize redox activity, while the target compound’s structure aligns with drug-like properties (Rule of Five compliance).
Q & A
Q. What are the most efficient synthetic routes for 3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide?
- Methodological Answer : The compound can be synthesized via copper-catalyzed multicomponent coupling reactions or one-pot methods using CBr₄ as a catalyst.
- Copper catalysis : Combine 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes under CuI catalysis (80–100°C, 12–24 hrs). Purify via column chromatography and characterize using NMR, IR, and mass spectrometry .
- CBr₄-mediated synthesis : React 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate in acetonitrile at 80°C for 6–8 hrs. Yields reach ~78% with high atom economy. Confirm purity via HPLC and elemental analysis .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Use multimodal characterization :
- NMR spectroscopy : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), cyclohexyl protons (δ 1.5–2.5 ppm), and fluorinated groups (¹⁹F NMR at δ −70 to −90 ppm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 377.2 for C₁₈H₂₀F₂N₃O) and fragmentation patterns.
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and hydrogen bonding (e.g., piperidine ring conformations in related benzimidazole derivatives) .
Q. What catalytic roles do benzimidazole derivatives play in oxidation reactions?
- Methodological Answer : Benzimidazole-copper complexes catalyze alcohol oxidations (e.g., 4-nitrobenzyl alcohol → 4-nitrobenzaldehyde).
- Experimental design : Prepare the Cu complex by mixing 3-(1H-benzo[d]imidazol-2-yl)propanamide with CuCl₂ (1:2 molar ratio) in ethanol. Use 5 mol% catalyst load in THF at 60°C under O₂ atmosphere. Monitor conversion via GC-MS or TLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's inhibition of IGF-1R?
- Methodological Answer : Key SAR findings :
- Pyridone ring modifications : Adding amine-containing side chains at the 4-position enhances IGF-1R binding affinity (IC₅₀ improves from 1.2 μM to 0.3 μM).
- Experimental workflow :
Synthesize analogs with varied substituents (e.g., alkyl chains, fluorinated groups).
Test kinase inhibition using ATP competition assays.
Validate cellular activity via Western blotting (phospho-IGF-1R reduction in cancer cell lines) .
Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?
- Methodological Answer : Discrepancies (e.g., variable antifungal IC₅₀ values) arise from structural variations or assay conditions.
- Resolution steps :
Standardize assays : Use CLSI guidelines for MIC testing against Candida spp. (e.g., RPMI-1640 media, 48 hrs incubation).
Modify substituents : Replace pyridine rings with methylene groups to enhance membrane permeability (e.g., 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidenethiazolidinones show 4-fold lower MICs vs. Aspergillus spp.) .
Q. How does fluorination of the cyclohexyl group influence pharmacokinetic properties?
- Methodological Answer : Fluorination enhances metabolic stability and bioavailability.
- In vitro assessment :
Microsomal stability : Incubate with liver microsomes (human/rat) for 60 mins; quantify parent compound via LC-MS.
LogP measurement : Compare logP values (e.g., 4,4-difluorocyclohexyl analog: logP = 2.8 vs. non-fluorinated: logP = 3.5) to predict CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
